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Compound of Interest

Piperazine-2-carboxylic acid
dihydrochloride

Cat. No.: B161418

Compound Name:

An In-depth Technical Guide to the Spectroscopic Analysis of Piperazine-2-carboxylic Acid
Dihydrochloride

Introduction

Piperazine-2-carboxylic acid dihydrochloride is a heterocyclic amino acid derivative that
serves as a valuable building block in medicinal chemistry and drug development. Its rigid
piperazine core and carboxylic acid functionality make it a key component in the synthesis of
various pharmacologically active agents. Accurate structural elucidation and purity assessment
are critical for its application in research and development. This guide provides a
comprehensive overview of the spectroscopic techniques used to characterize this compound,
including detailed experimental protocols and data interpretation.

Molecular and Physicochemical Properties

A summary of the key properties of piperazine-2-carboxylic acid dihydrochloride is
presented below. This data is essential for sample handling and interpretation of spectroscopic
results.
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Property Value Reference
CAS Number 3022-15-9 [11[2]
Molecular Formula CsH12CI2N202 [3114]
Molecular Weight 203.07 g/mol [11[2]
Monoisotopic Mass 202.0275830 Da [3114]

piperazine-2-carboxylic
IUPAC Name o . [3]
acid;dihydrochloride

) White to yellow crystalline
Physical Form
powder, crystals, or chunks.

Melting Point 265 °C (decomposition) [1]

Spectroscopic Data Summary

The following sections provide a detailed analysis using Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS). While experimental spectra can vary based on
conditions, this guide outlines the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
the molecule. As the compound is a dihydrochloride salt, the piperazine nitrogens are
protonated, which significantly influences the chemical shifts of adjacent protons and carbons,
typically shifting them downfield. Deuterated water (D20) or DMSO-ds are appropriate solvents
for analysis.

Expected *H and 3C NMR Chemical Shifts:
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Atom Position

Expected *H
Chemical Shift (5,

ppm)

Expected **C
Chemical Shift (5,

ppm)

Notes

-COOH (Carboxylic
Acid)

11.0 - 13.0 (broad s)

170-175

The acidic proton
signal may be broad
or exchange with
solvent (e.g., D20).
The carbon signal is a

quaternary carbon
(Ca).

C2-H (Methine)

3.5-4.0 (m)

55 -60

The proton at the
chiral center, adjacent
to both a protonated
nitrogen and the

carboxylic acid group.

Piperazine Ring CH:z

3.0-3.8 (m)

40 - 50

Multiple complex
signals for the four
CHz groups.
Protonation of the
nitrogens causes a
significant downfield
shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of the dihydrochloride salt is characterized by strong absorptions corresponding to the

protonated amines and the carboxylic acid group.

Characteristic IR Absorption Bands:
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Wavenumber (cm~12)

Functional Group &
Vibration

Description

Very broad absorption,

3200 - 2500 O-H Stretch (Carboxylic Acid) characteristic of the hydrogen-
bonded hydroxyl group.
Broad and strong bands from
3000 - 2700 N*-H Stretch (Ammonium Salt)  the protonated secondary
amine groups.
Strong, sharp absorption
~1730 C=0 Stretch (Carboxylic Acid) typical for a saturated
carboxylic acid carbonyl.
~1200 C-0O Stretch (Carboxylic Acid) Medium to strong absorption.
Absorption corresponding to
~1100 C-N Stretch the carbon-nitrogen bonds

within the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule,

confirming its molecular weight and aspects of its structure. Electrospray ionization (ESI) is a

suitable technique for this polar, non-volatile compound.

Expected Mass Spectrometry Data:
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m/z Value (Epected) lon Description

The protonated molecular ion

of the free piperazine-2-
131.0815 [M+H]* (of free base) carboxylic acid (CsH1oN202).

The chlorides are not observed

in the positive ion mode.

A major fragment resulting
86.0504 [M+H - COOH]* from the loss of the carboxylic
. +H -
acid group (a mass difference

of 45 Da).[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of piperazine-2-carboxylic acid dihydrochloride in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or D20) in a 5 mm
NMR tube.[7]

¢ [nternal Standard: Add a small amount of an internal standard, such as DSS for D20 or TMS
for DMSO-ds, for chemical shift referencing.

e Instrument Setup:

o Insert the sample into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve high homogeneity and resolution.
e 1H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.
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o Set the spectral width to cover a range of 0-14 ppm.

o Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover a range of 0-200 ppm.[8]

o Alarger number of scans is required due to the low natural abundance of 13C.

IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a preferred method for this compound as it requires
minimal sample preparation and avoids potential halide exchange that can occur with KBr or
KCl pellets.[9]

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will
be automatically subtracted from the sample spectrum.

o Sample Preparation: Place a small amount (a few milligrams) of the solid piperazine-2-
carboxylic acid dihydrochloride powder directly onto the ATR crystal.

¢ Measurement:

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

o Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm™1.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this polar amino acid
derivative.[6]
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o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
mixture, such as water/acetonitrile with 0.1% formic acid.

e Chromatography:

o Technique: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for good retention
and separation of the polar analyte.

o Mobile Phase: A typical gradient might run from a high concentration of acetonitrile (e.g.,
95%) with an aqueous buffer (e.g., 10 mM ammonium formate) to a lower concentration of
acetonitrile.

e Mass Spectrometry:
o lonization: Use Electrospray lonization (ESI) in positive ion mode.

o Scan Range: Set the mass analyzer to scan a range that includes the expected molecular
ion, for example, m/z 50-300.

o MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the
parent ion (m/z 131.08) to observe characteristic daughter ions.[10]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process of using
combined spectroscopic data for structural elucidation.

Sample Receipt
(Piperazine-2-carboxylic
acid dihydrochloride)

Spectroscopic
Analysis

Data Processing ata Integration Structure Confirmation

Sample Preparation

& Analysis & Reporting
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-2-carboxylic-acid-dihydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-2-carboxylic-acid-dihydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Piperazine-2-carboxylic-acid-dihydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Piperazine-2-carboxylic-acid-dihydrochloride
https://www.chemicalbook.com/SpectrumEN_110-85-0_13CNMR.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.rsc.org/suppdata/d3/ob/d3ob01860a/d3ob01860a1.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_356989324
https://www.benchchem.com/product/b161418#spectroscopic-analysis-of-piperazine-2-carboxylic-acid-dihydrochloride
https://www.benchchem.com/product/b161418#spectroscopic-analysis-of-piperazine-2-carboxylic-acid-dihydrochloride
https://www.benchchem.com/product/b161418#spectroscopic-analysis-of-piperazine-2-carboxylic-acid-dihydrochloride
https://www.benchchem.com/product/b161418#spectroscopic-analysis-of-piperazine-2-carboxylic-acid-dihydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b161418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

